molecular formula C8H18N2O2 B1478118 1-(3-Aminopropyl)-4-methoxypyrrolidin-3-ol CAS No. 2098116-18-6

1-(3-Aminopropyl)-4-methoxypyrrolidin-3-ol

Cat. No.: B1478118
CAS No.: 2098116-18-6
M. Wt: 174.24 g/mol
InChI Key: PUUFKBAUFQTMHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Aminopropyl)-4-methoxypyrrolidin-3-ol is a useful research compound. Its molecular formula is C8H18N2O2 and its molecular weight is 174.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmacokinetic Analysis

A study developed a sensitive LC-MS/MS method for the quantification of new aminopropan-2-ol derivatives with β-adrenolytic activity, which includes compounds similar in structure to 1-(3-Aminopropyl)-4-methoxypyrrolidin-3-ol. This method facilitated the pharmacokinetic analysis of these compounds in rats, revealing their bioavailability and half-lives, indicating potential applications in drug development and pharmacokinetic studies (Walczak, 2014).

Antihypertensive Activity

Research on the synthesis and antihypertensive activity of novel compounds, including 3-[(substituted-carbonyl)amino]-2H-1-benzopyran-4-ols, suggests that derivatives similar to this compound could exhibit significant antihypertensive effects. This opens avenues for the development of new antihypertensive drugs with improved efficacy and safety profiles (Cassidy et al., 1992).

Oligonucleotide Synthesis

A study demonstrated the synthesis of oligonucleotides containing a primary amino group at their 5'-termini, leveraging structures analogous to this compound. This advancement is crucial for the development of modified oligonucleotides for therapeutic applications, including gene therapy and molecular diagnostics (Connolly, 1987).

Enzymatic Resolution

The enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives has been explored, highlighting the potential of enzymes in the stereoselective synthesis of compounds related to this compound. This approach is vital for the production of enantiomerically pure compounds, such as (S)-dapoxetine, indicating its significance in the synthesis of pharmaceuticals (Torre, Gotor‐Fernández, & Gotor, 2006).

Properties

IUPAC Name

1-(3-aminopropyl)-4-methoxypyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2/c1-12-8-6-10(4-2-3-9)5-7(8)11/h7-8,11H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUFKBAUFQTMHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CC1O)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.